Potassium O-sec-butyl dithiocarbonate
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Overview
Description
Potassium O-sec-butyl dithiocarbonate, also known as potassium sec-butyl xanthate, is an organic sulfur compound with the molecular formula C5H11KOS2 and a molecular weight of 190.36 g/mol . This compound is commonly used in various industrial applications, particularly in the mining industry as a flotation agent for the extraction of metals .
Preparation Methods
Potassium O-sec-butyl dithiocarbonate is typically synthesized through the reaction of carbon disulfide with sec-butyl alcohol in the presence of potassium hydroxide . The reaction proceeds as follows:
CS2+C4H9OH+KOH→C5H11KOS2+H2O
The reaction is carried out under controlled conditions, usually at a temperature range of 20-30°C, to ensure the efficient formation of the desired product . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product quality.
Chemical Reactions Analysis
Potassium O-sec-butyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other related compounds.
Substitution: This compound can participate in substitution reactions, where the sec-butyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Potassium O-sec-butyl dithiocarbonate has a wide range of applications in scientific research and industry:
Biology: This compound is used in biochemical studies to investigate the interactions of sulfur-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target sulfur-containing enzymes.
Mechanism of Action
The mechanism of action of potassium O-sec-butyl dithiocarbonate involves its ability to interact with metal ions and form stable complexes. This property is particularly useful in the flotation process, where it helps to separate valuable metal ores from the surrounding material. The compound’s molecular structure allows it to bind selectively to metal ions, facilitating their extraction .
Comparison with Similar Compounds
Potassium O-sec-butyl dithiocarbonate is similar to other xanthates, such as potassium ethyl xanthate and potassium amyl xanthate. it is unique in its specific interaction with sec-butyl groups, which can influence its reactivity and selectivity in various applications . Other similar compounds include:
Potassium ethyl xanthate (C3H5KOS2): Used in similar applications but with different reactivity due to the ethyl group.
Potassium amyl xanthate (C6H13KOS2): Known for its use in the mining industry with a longer carbon chain influencing its properties.
Properties
CAS No. |
141-96-8 |
---|---|
Molecular Formula |
C5H10KOS2 |
Molecular Weight |
189.4 g/mol |
IUPAC Name |
potassium;butan-2-yloxymethanedithioate |
InChI |
InChI=1S/C5H10OS2.K/c1-3-4(2)6-5(7)8;/h4H,3H2,1-2H3,(H,7,8); |
InChI Key |
RLDITDLPBDQPLD-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=S)[S-].[K+] |
Isomeric SMILES |
CCC(C)OC(=S)[S-].[K+] |
Canonical SMILES |
CCC(C)OC(=S)S.[K] |
Key on ui other cas no. |
141-96-8 |
Origin of Product |
United States |
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